

Physical and chemical properties of benzyl(cyclopropylmethyl)amine

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Compound of Interest

Compound Name: *N*-benzyl-1-cyclopropylmethanamine

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An In-depth Technical Guide on the Physical and Chemical Properties of Benzyl(cyclopropylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl(cyclopropylmethyl)amine, with the CAS number 116373-23-0, is a secondary amine that incorporates both a benzyl group and a cyclopropylmethyl group.[1][2] Its unique structural combination makes it a subject of interest in medicinal chemistry and organic synthesis. The presence of the cyclopropane ring, a common motif in bioactive molecules, can influence metabolic stability, potency, and selectivity of drug candidates.[3] This document provides a comprehensive overview of the known physical, chemical, and spectral properties of benzyl(cyclopropylmethyl)amine, along with relevant experimental protocols.

Chemical and Physical Properties

The fundamental physical and chemical properties of benzyl(cyclopropylmethyl)amine are summarized below. These properties are essential for its handling, characterization, and application in a laboratory setting.

Physical Properties

A compilation of the key physical data for benzyl(cyclopropylmethyl)amine is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₅ N	[1][2]
Molecular Weight	161.24 g/mol	[1][2]
Monoisotopic Mass	161.120449483 Da	[1]
Appearance	Data not available (likely a liquid)	
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	
XLogP3	2.2	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	3	[1]

Chemical Properties & Safety

Benzyl(cyclopropylmethyl)amine is classified with several hazards according to the Globally Harmonized System (GHS).[1] Understanding these is critical for safe handling and storage.

- GHS Hazard Statements:
 - H302: Harmful if swallowed.[1]
 - H315: Causes skin irritation.[1]
 - H318: Causes serious eye damage.[1]

- H335: May cause respiratory irritation.[1]
- Signal Word: Danger[1]

Spectral Data

Spectroscopic data is fundamental for the structural confirmation of benzyl(cyclopropylmethyl)amine.

Infrared (IR) Spectroscopy

The NIST WebBook provides an infrared spectrum for N-benzylcyclopropylmethylamine.[2] Key expected absorptions for a secondary amine of this structure include:

- N-H Stretch: A single, weak band in the region of 3350-3310 cm^{-1} is characteristic of a secondary amine.[4]
- C-N Stretch: Aliphatic C-N stretching vibrations are typically observed as medium or weak bands in the 1250-1020 cm^{-1} region.[4]
- Aromatic C-H Stretch: Bands appearing above 3000 cm^{-1} .
- Aliphatic C-H Stretch: Bands appearing below 3000 cm^{-1} .
- N-H Wag: A strong, broad band in the 910-665 cm^{-1} region is possible for secondary amines.[4]

Mass Spectrometry (MS)

While a specific mass spectrum for the parent compound is not readily available, the fragmentation patterns of similar benzyl amines are well-documented. Under electron ionization (EI), a common fragmentation pathway involves the cleavage of the C ζ -N ϵ bond, leading to the formation of a stable benzylic or tropylium carbocation ($[\text{C}_7\text{H}_7]^+$) at m/z 91.[5][6] Other fragments would arise from cleavage at the cyclopropylmethyl group.

The predicted collision cross-section (CCS) values for different adducts have been calculated:

- $[\text{M}+\text{H}]^+$: 131.8 \AA^2 (m/z 162.12773)[7]

- $[M+Na]^+$: 139.5 Å² (m/z 184.10967)[7]
- $[M-H]^-$: 139.1 Å² (m/z 160.11317)[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for benzyl(cyclopropylmethyl)amine were not found in the search results. However, based on the structure, the expected chemical shifts can be predicted:

- ¹H NMR:
 - Aromatic protons (benzyl group): ~7.2-7.4 ppm (multiplet, 5H).
 - Benzylic methylene protons (-CH₂-Ph): ~3.8 ppm (singlet or doublet, 2H).
 - Amine proton (-NH-): A broad singlet, variable chemical shift.
 - Methylene protons adjacent to nitrogen (-N-CH₂-cyclopropyl): ~2.5 ppm (doublet, 2H).
 - Cyclopropyl methine proton (-CH-): ~0.8-1.0 ppm (multiplet, 1H).
 - Cyclopropyl methylene protons (-CH₂-): ~0.2-0.6 ppm (multiplets, 4H).
- ¹³C NMR:
 - Aromatic carbons: ~127-140 ppm.
 - Benzylic carbon: ~54 ppm.
 - Methylene carbon adjacent to nitrogen: ~50 ppm.
 - Cyclopropyl methine carbon: ~10-15 ppm.
 - Cyclopropyl methylene carbons: ~3-8 ppm.

Experimental Protocols

Synthesis of Benzyl(cyclopropylmethyl)amine

A common and effective method for the synthesis of secondary amines like benzyl(cyclopropylmethyl)amine is reductive amination. This process involves the reaction of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced to the corresponding amine.

Protocol: Reductive Amination of Benzaldehyde with Cyclopropylmethanamine

This protocol is a standard laboratory procedure for this type of transformation.

Materials:

- Benzaldehyde
- Cyclopropylmethanamine
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or Sodium borohydride (NaBH_4)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine

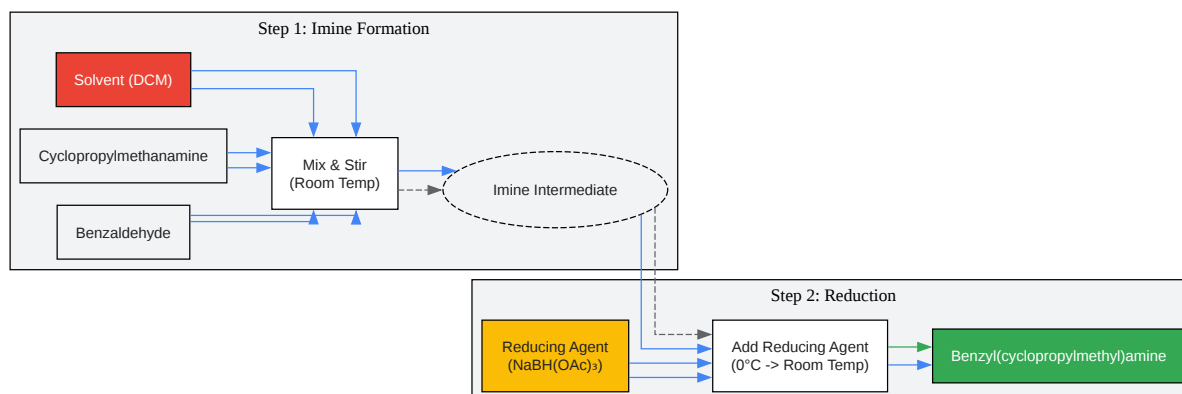
Procedure:

- **Imine Formation:** To a solution of benzaldehyde (1.0 equivalent) in DCM, add cyclopropylmethanamine (1.0-1.2 equivalents). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the N-benzylidenecyclopropylmethanimine intermediate.
- **Reduction:** The reaction mixture is cooled to 0 °C in an ice bath. Sodium triacetoxyborohydride (1.2-1.5 equivalents) is added portion-wise over 15 minutes, ensuring the temperature remains low.
- **Reaction Monitoring:** The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.

- Workup: The reaction is quenched by the slow addition of saturated aqueous NaHCO_3 solution. The mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with DCM (3x).
- Purification: The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure benzyl(cyclopropylmethyl)amine.

This general approach is derived from common organic synthesis methodologies and specific examples found in patents for related amine syntheses.[8][9]



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Caption: Reductive amination workflow for the synthesis of benzyl(cyclopropylmethyl)amine.

Biological Activity and Potential Applications

While specific biological data for benzyl(cyclopropylmethyl)amine is not extensively published, related structures containing benzylamine and cyclopropylamine moieties are known to possess a range of biological activities.

- **Antibacterial/Antifungal Activity:** Compounds incorporating cyclopropane and amide/amine functionalities have been explored for their antimicrobial properties.[3][10] For example, derivatives of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine have shown potent activity against bacteria like *Pseudomonas aeruginosa*. [11]
- **CNS Activity:** The cyclopropylamine scaffold is present in several centrally active compounds, including some antidepressants.
- **Enzyme Inhibition:** Benzylamine itself is a substrate for monoamine oxidase B (MAO-B), an enzyme involved in neurotransmitter metabolism.[12]

The combination of the benzyl group, which can engage in pi-stacking interactions, and the rigid, metabolically stable cyclopropyl group makes this scaffold a valuable starting point for library synthesis in drug discovery programs.[3]

Conclusion

Benzyl(cyclopropylmethyl)amine is a compound with well-defined core physicochemical properties. Its synthesis is straightforward via reductive amination, a robust and scalable chemical transformation. While detailed biological and advanced spectral characterizations are not widely available in public literature, its structural motifs suggest potential for applications in medicinal chemistry, particularly in the development of new antimicrobial or CNS-active agents. This guide provides foundational data and protocols to support further research and development involving this compound.

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